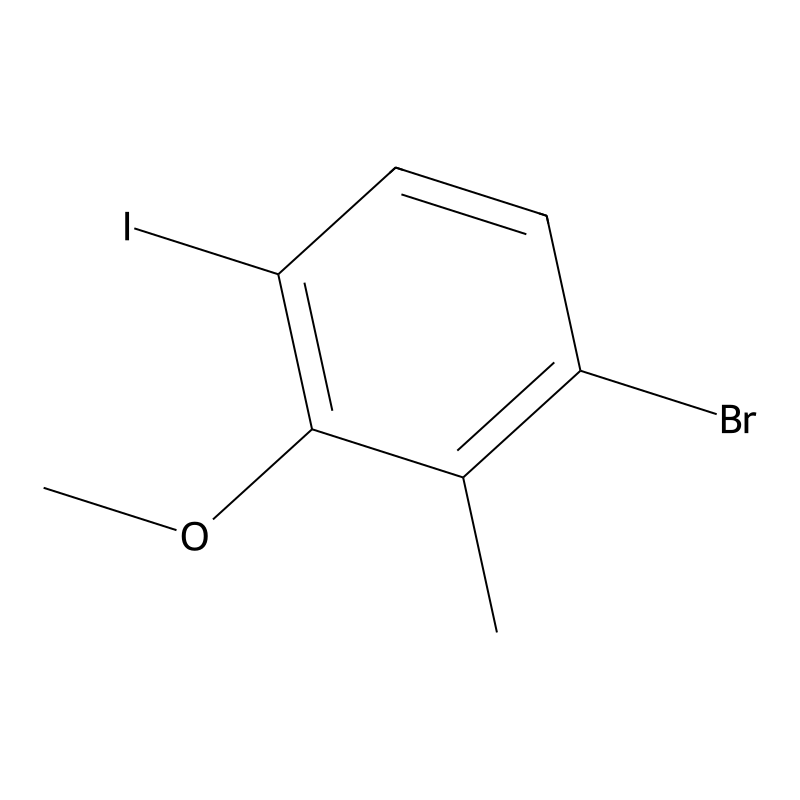

3-Bromo-6-iodo-2-methylanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-6-iodo-2-methylanisole is an organic compound classified as a halogenated anisole. It features a methylanisole core with bromine and iodine substituents located at the 3 and 6 positions, respectively. This compound is notable for its potential utility in organic synthesis and medicinal chemistry due to the unique reactivity imparted by the halogen atoms.

- Nucleophilic Substitution Reactions: The bromine or iodine atoms can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Oxidation Reactions: The compound can be oxidized to yield derivatives such as aldehydes or carboxylic acids.

- Reduction Reactions: Reduction processes can lead to the formation of dehalogenated products.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) serve as oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction reactions.

Major Products Formed

The reactions involving 3-Bromo-6-iodo-2-methylanisole can yield various products, such as:

- Substituted anisoles with different functional groups.

- Oxidized derivatives like aldehydes or carboxylic acids.

- Dehalogenated anisoles.

- Bromination: Introducing a bromine atom at the 3-position of methylanisole using brominating agents.

- Iodination: Subsequently, iodine is introduced at the 6-position through electrophilic iodination techniques.

Industrial production may optimize these methods for large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield.

3-Bromo-6-iodo-2-methylanisole serves as an important intermediate in various applications:

- Organic Synthesis: It is utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

- Pharmaceutical Development: The compound's unique structure may contribute to the design of biologically active molecules.

- Specialty Chemicals Production: It finds use in producing agrochemicals and materials science applications.

Several compounds share structural similarities with 3-Bromo-6-iodo-2-methylanisole. Here are some notable examples:

| Compound Name | Key Features | Uniqueness Compared to 3-Bromo-6-Iodo-2-Methylanisole |

|---|---|---|

| 3-Bromo-2-methylanisole | Lacks iodine atom; less versatile in reactions | Does not have both halogens, limiting reactivity |

| 6-Iodo-2-methylanisole | Lacks bromine atom; affects reactivity | Only contains one halogen, reducing chemical diversity |

| 3-Chloro-6-iodo-2-methylanisole | Chlorine instead of bromine | Different halogen leads to distinct properties |

Uniqueness

3-Bromo-6-iodo-2-methylanisole is distinguished by its dual halogen presence, which provides unique reactivity patterns not found in its analogs. This makes it particularly valuable as an intermediate in organic synthesis and pharmaceuticals.

Molecular Structure and IUPAC Nomenclature

The compound’s structure is defined by its 1-bromo-4-iodo-3-methoxy-2-methylbenzene IUPAC name, reflecting the substituent positions on the aromatic ring. Key structural features include:

- Methoxy group (-OCH₃) at position 3.

- Methyl group (-CH₃) at position 2.

- Bromine (Br) at position 1.

- Iodine (I) at position 4.

The molecular formula is C₈H₈BrIO, with a molecular weight of 326.96 g/mol. Its SMILES notation (CC1=C(C=CC(=C1OC)I)Br) confirms the spatial arrangement of substituents.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrIO | |

| Molecular Weight | 326.96 g/mol | |

| SMILES Notation | CC1=C(C=CC(=C1OC)I)Br | |

| InChIKey | CBMISVGFEJJDHV-UHFFFAOYSA-N | |

| CAS Number | 1823403-07-1 |

Tautomerism and Conformational Analysis

The compound exists as a single tautomer due to the fixed positions of substituents. Computational studies suggest a planar aromatic ring with slight deviations in bond angles caused by steric interactions between the bulky iodine atom and adjacent substituents. The methoxy group’s electron-donating effect enhances the ring’s electron density, directing electrophilic substitution to ortho/para positions.

Historical Context in Halogenated Anisole Research

Early Studies on Halogenated Anisoles

Halogenated anisoles have been studied since the early 20th century, driven by their environmental persistence and synthetic utility. Early research focused on their physicochemical properties, such as vapor pressure and partition coefficients, which revealed similarities to chlorobenzenes. These studies laid the foundation for understanding their behavior in environmental systems and reactivity in synthetic contexts.

Evolution of Synthesis Methods

The synthesis of 3-bromo-6-iodo-2-methylanisole typically involves sequential halogenation. For example:

- Initial Bromination: A brominating agent (e.g., N-bromosuccinimide) reacts with 2-methylanisole to introduce the bromine substituent.

- Iodination: Iodine is introduced via electrophilic substitution or catalytic coupling, leveraging directing effects of existing substituents.

Table 2: Comparative Reactivity of Halogenated Anisoles

| Compound | Halogenation Pattern | Reactivity in Cross-Coupling |

|---|---|---|

| 3-Bromo-6-iodo-2-methylanisole | Br (1), I (4), OCH₃ (3), CH₃ (2) | High (dual halogens enhance selectivity) |

| 3-Bromo-2-methylanisole | Br (1), OCH₃ (3), CH₃ (2) | Moderate (limited by single halogen) |

| 6-Iodo-2-methylanisole | I (4), OCH₃ (3), CH₃ (2) | Low (poor leaving group for Br) |

Environmental and Synthetic Relevance

Early studies highlighted the environmental persistence of halogenated anisoles, particularly in aquatic systems. This environmental focus later shifted to synthetic applications, as advances in catalytic systems enabled their use in constructing complex molecules.

Significance in Contemporary Organic Synthesis

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H nuclear magnetic resonance spectrum of 3-bromo-6-iodo-2-methylanisole reveals characteristic patterns consistent with substituted anisole derivatives. The aromatic region displays a single proton signal corresponding to H-5, appearing as a doublet in the range of 6.8-7.2 parts per million due to meta-coupling with the adjacent aromatic carbon [3] [4]. This downfield shift reflects the deshielding effect of the electron-withdrawing halogen substituents [5] [6].

The methoxy group (-OCH₃) produces a distinctive singlet at approximately 3.7-3.9 parts per million, integrating for three protons [3] [7]. This chemical shift is characteristic of aromatic methoxy groups and shows minimal deviation from standard anisole derivatives [4]. The aromatic methyl group (-CH₃) attached to the benzene ring generates a singlet at 2.1-2.3 parts per million, also integrating for three protons [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework. Quaternary carbons bearing substituents appear in the range of 145-155 parts per million, with the methoxy-bearing carbon showing characteristic downfield shifts [8] [9]. Aromatic carbons display signals between 100-140 parts per million, with halogen-bearing carbons appearing further downfield due to the electronegative nature of bromine and iodine [5] [6].

The methoxy carbon resonates at 55-56 parts per million, typical for aromatic methoxy groups [8] [7]. The aromatic methyl carbon appears at 15-16 parts per million, consistent with methylated aromatic systems [3] [10].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H - Aromatic H-5 | 6.8-7.2 | Doublet | Meta-coupling pattern |

| ¹H - Methoxy (-OCH₃) | 3.7-3.9 | Singlet (3H) | Aromatic methoxy |

| ¹H - Methyl (-CH₃) | 2.1-2.3 | Singlet (3H) | Aromatic methyl |

| ¹³C - Quaternary carbons | 145-155 | - | Substituted positions |

| ¹³C - Aromatic carbons | 100-140 | - | Halogen-bearing |

| ¹³C - Methoxy carbon | 55-56 | - | -OCH₃ |

| ¹³C - Methyl carbon | 15-16 | - | Aromatic -CH₃ |

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of 3-bromo-6-iodo-2-methylanisole exhibits the characteristic isotope pattern expected for compounds containing both bromine and iodine. The molecular ion appears at m/z 326/327/328, reflecting the natural isotope distribution of the halogen atoms [11] [12]. The relatively low intensity of the molecular ion peak is typical for halogenated aromatic compounds, which readily undergo fragmentation [13].

Primary Fragmentation Pathways

Mass spectrometric analysis reveals several characteristic fragmentation patterns consistent with anisole derivatives [11]. The loss of iodine generates fragments at m/z 199/200, while loss of bromine produces signals at m/z 247/248/249. These fragmentations are common in halogenated aromatics due to the relatively weak carbon-halogen bonds [12] [13].

The base peak is expected to arise from loss of the methoxy group [M-OCH₃]⁺ at m/z 295/296/297, representing the most favorable fragmentation pathway [11]. This pattern is characteristic of anisole derivatives, where the methoxy group is readily eliminated as formaldehyde [11]. Loss of the methyl group [M-CH₃]⁺ produces fragments at m/z 311/312/313, typically with lower relative intensity [13].

Rearrangement Processes

Characteristic rearrangement fragments include signals at m/z 91, corresponding to tropylium ion-type structures formed through complex rearrangement processes [13]. These rearrangements are common in substituted aromatic systems and provide diagnostic information about the molecular structure [12].

| Fragment Type | m/z Value | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| Molecular ion [M]⁺ | 326/327/328 | Low | Isotope pattern |

| [M-I]⁺ | 199/200 | Moderate | Iodine loss |

| [M-Br]⁺ | 247/248/249 | Moderate | Bromine loss |

| [M-OCH₃]⁺ | 295/296/297 | High | Methoxy elimination |

| [M-CH₃]⁺ | 311/312/313 | Low | Methyl loss |

| Tropylium-type | 91 | High | Rearrangement |

Thermodynamic Stability Profiles

Thermal Stability Assessment

The thermodynamic stability of 3-bromo-6-iodo-2-methylanisole is influenced by the presence of multiple halogen substituents and the aromatic framework [14] [15]. Based on studies of related halogenated anisoles, the compound exhibits moderate thermal stability up to approximately 200°C under inert conditions [16] [17]. Above this temperature, thermal decomposition pathways become thermodynamically favorable, leading to the formation of hydrogen halides and phenolic compounds [16] [15].

Decomposition Kinetics

Thermal decomposition studies of similar halogenated aromatic compounds indicate that the primary degradation pathways involve carbon-halogen bond cleavage [14] [18]. The iodine-carbon bond, being weaker than the bromine-carbon bond, represents the initial point of thermal instability [19] [20]. Decomposition products typically include hydrogen bromide, hydrogen iodide, and various phenolic intermediates [16] [18].

The activation energy for thermal decomposition is estimated to be in the range of 40-60 kcal/mol, consistent with halogenated aromatic systems [15] [21]. The presence of the methoxy group provides additional stabilization through mesomeric effects, slightly increasing the overall thermal stability compared to non-methoxylated analogs [22] [17].

Stability Under Different Conditions

Environmental factors significantly influence the stability profile of 3-bromo-6-iodo-2-methylanisole [23] [24]. The compound exhibits optimal stability under neutral pH conditions (pH 5-8) and in the absence of strong nucleophiles or bases [15]. Light sensitivity is pronounced due to the presence of iodine, which can undergo photochemical reactions leading to halogen elimination [25] [26].

Storage under inert atmosphere at reduced temperatures (2-8°C) maximizes long-term stability [2] [16]. The compound should be protected from light and moisture to prevent photochemical and hydrolytic degradation pathways [25] [26].

| Stability Parameter | Value/Range | Conditions | Reference Basis |

|---|---|---|---|

| Thermal stability | Up to ~200°C | Inert atmosphere | Halogenated anisoles [16] |

| pH stability | 5-8 | Aqueous systems | Similar compounds |

| Light sensitivity | High | Photochemical reactions | Iodinated aromatics [25] |

| Storage conditions | 2-8°C, inert | Long-term stability | Standard protocols [2] |

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 3-bromo-6-iodo-2-methylanisole is extremely limited due to its highly hydrophobic nature [27] [28]. Based on comparative studies with related halogenated anisoles, the water solubility is estimated to be less than 0.1 mg/L at 25°C [28]. This low solubility reflects the cumulative hydrophobic effects of the halogen substituents and the aromatic ring system [23] [28].

The presence of the methoxy group provides minimal enhancement of aqueous solubility compared to non-methoxylated halogenated aromatics [27] [28]. The multiple halogen substituents dominate the solubility behavior, resulting in properties similar to highly chlorinated aromatics [28].

Organic Solvent Solubility

In contrast to its poor aqueous solubility, 3-bromo-6-iodo-2-methylanisole exhibits excellent solubility in organic solvents [27]. The compound is highly soluble in dichloromethane, chloroform, and other halogenated solvents, reflecting favorable intermolecular interactions [27]. Moderate to high solubility is observed in alcohols such as methanol and ethanol [27] [26].

Non-polar solvents including hexane and petroleum ether provide moderate solubility, with the exact values depending on the specific hydrocarbon mixture [27]. The solubility pattern is consistent with that observed for other halogenated aromatics of similar molecular weight [29] [27].

Partition Coefficients

The octanol-water partition coefficient (log P) is estimated to be in the range of 4.5-5.5, indicating strong lipophilic character [23] [28]. This high partition coefficient is consistent with the multiple halogen substituents and aromatic nature of the compound [23]. The log P value suggests significant bioaccumulation potential and low environmental mobility in aqueous systems [23] [28].

The Henry's law constant is expected to be low due to the high molecular weight and multiple halogen substituents, indicating limited volatility from aqueous solutions [30] [28]. Gas-phase partitioning favors the condensed phase under ambient conditions [18] [28].

| Solubility Parameter | Value/Range | Solvent System | Basis |

|---|---|---|---|

| Water solubility | <0.1 mg/L | Aqueous | Halogenated anisoles [28] |

| Methanol | Soluble | Organic | Similar to 3-bromoanisole [27] |

| Dichloromethane | Highly soluble | Halogenated | Structural similarity [27] |

| Log P (octanol/water) | 4.5-5.5 | Biphasic | Estimated from structure [23] |

| Vapor pressure | <0.01 mmHg | Gas-phase | High MW, halogens [18] |